2-Methyllactic acid (2,5-dichloro-alpha-methylbenzylidene)hydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-Methyllactic acid (2,5-dichloro-alpha-methylbenzylidene)hydrazide involves several steps. One common method includes the reaction of 2,5-dichloro-alpha-methylbenzaldehyde with hydrazine hydrate in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization.
Chemical Reactions Analysis
2-Methyllactic acid (2,5-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methyllactic acid (2,5-dichloro-alpha-methylbenzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Methyllactic acid (2,5-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
2-Methyllactic acid (2,5-dichloro-alpha-methylbenzylidene)hydrazide can be compared with similar compounds such as:
2,5-Dichloro-3-methoxyisonicotinic acid: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
2,4-Dichloro-3-cyanophenylboronic acid: Another structurally related compound with different reactivity and uses.
Properties
CAS No. |
128153-89-9 |
---|---|
Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-6-8(13)4-5-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7- |
InChI Key |
RFSSMEGUDKSKEG-CHHVJCJISA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C(C)(C)O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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